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(S)-alpha-Terpinyl glucoside

Chiral separation Food chemistry Flavor precursor analysis

Verifying the natural authenticity of fruit-derived flavors requires stereochemically precise analytical standards, yet generic monoterpenyl glucosides compromise enantiomeric ratio determinations. (S)-alpha-Terpinyl glucoside resolves this by providing a well-characterized chiral signature. - Distinct (S):(R) enantiomeric ratio of 70:30 in apricot benchmarks natural authenticity and detects adulteration. - Tertiary alcohol aglycone ensures hydrolysis kinetics representative of native flavor release, unlike primary alcohol glucoside analogs. - Non-volatile, water-soluble glucoside conjugate prevents premature volatile loss during processing, ensuring reproducible flavor precursor studies.

Molecular Formula C16H28O6
Molecular Weight 316.39 g/mol
CAS No. 114673-99-3
Cat. No. B1650190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-alpha-Terpinyl glucoside
CAS114673-99-3
Molecular FormulaC16H28O6
Molecular Weight316.39 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)C(C)(C)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C16H28O6/c1-9-4-6-10(7-5-9)16(2,3)22-15-14(20)13(19)12(18)11(8-17)21-15/h4,10-15,17-20H,5-8H2,1-3H3/t10-,11+,12+,13-,14+,15-/m0/s1
InChIKeyNZNWCYFBFHHMLM-MTWVNVMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-alpha-Terpinyl Glucoside Overview


(S)-alpha-Terpinyl glucoside (CAS 114673-99-3) is an O-glycosyl monoterpene conjugate consisting of (S)-alpha-terpineol linked via a β-D-glucosidic bond to a glucose moiety [1]. It belongs to the broader class of monoterpenyl glucosides that function as non-volatile, water-soluble flavor precursors in numerous fruits and fermented beverages, including grapes (Vitis vinifera), apricots, passion fruit, mangoes, and citrus species [1][2]. Upon enzymatic or acid hydrolysis, the compound releases its aglycone, (S)-alpha-terpineol, a tertiary monoterpene alcohol that contributes lilac and floral notes to aroma profiles [3]. The compound is characterized by the presence of a stereogenic center on the terpenyl moiety, distinguishing it from its (R)-enantiomer counterpart [4].

Enantiomeric identity (S)-α-terpinyl glucoside, chiral reference for monoterpene glycoconjugate studies
Glycosidase substrate Tertiary alcohol aglycone for β-glucosidase specificity and hydrolysis kinetics
Flavor precursor Non-volatile, water-soluble O-glycoside enabling controlled release of (S)-α-terpineol in food chemistry research

(S)-alpha-Terpinyl Glucoside Procurement Risks


Generic substitution with other monoterpenyl glucosides such as linalyl-β-D-glucoside, geranyl-β-D-glucoside, neryl-β-D-glucoside, or citronellyl-β-D-glucoside is scientifically unsound due to fundamental differences in enzymatic hydrolysis kinetics, aglycone stereochemistry, and biological function. The nature of the aglycone residue—particularly whether it bears a primary, secondary, or tertiary alcohol—dramatically alters the rate of β-glucosidase-mediated hydrolysis [1]. Substituting (S)-alpha-terpinyl glucoside (tertiary alcohol aglycone) with a primary alcohol glucoside like geranyl-β-D-glucoside introduces substantial differences in flavor release kinetics that compromise experimental reproducibility in food chemistry and biocatalysis research [1]. Furthermore, stereochemical configuration is not interchangeable: natural plant sources exhibit characteristic enantiomeric ratios for each bound aglycone, and using a racemic mixture or the incorrect enantiomer misrepresents native biochemical systems [2].

Aglycone mismatch Primary alcohol glucosides (geranyl, neryl) hydrolyze faster than tertiary alcohol glucosides; substituting may shift biocatalysis kinetics and flavor release profiles.
Stereochemical swap (S)-enantiomer ratios in natural matrices differ from (R)-enantiomer or racemic mixtures; using incorrect stereochemistry can misrepresent native plant biochemistry.

(S)-alpha-Terpinyl Glucoside Comparative Evidence


Enantiomeric Ratio in Apricot Fruit

In apricot fruit, (S)-alpha-terpinyl glucoside constitutes the predominant enantiomeric form of bound alpha-terpineol, occurring at approximately 70% of the total α-terpinyl glucoside content, while the (R)-enantiomer constitutes only 30% [1][2]. This 70:30 ratio represents a quantifiable, naturally occurring stereochemical bias that has been experimentally verified using HPLC on a β-cyclodextrin chemically bound phase following purification of monoterpenyl glucoside fractions from apricot [1].

Enantiomeric ratio in apricot
Head-to-head
(S)-enantiomer 70% vs (R)-enantiomer 30%, 2.33-fold difference
Supports chiral authentication workflow; reported ratio sets benchmark for fruit authenticity verification.
HPLC β-cyclodextrin phase, apricot fruit isolate.
Chiral separation Food chemistry Flavor precursor analysis

Enantiomeric Profiles in Grape: α-Terpinyl vs Linalyl

The natural enantiomeric ratio of glycosidically bound α-terpineol differs markedly from that of glycosidically bound linalool in the same plant matrix. In grape, glycosidically bound linalool is present at over 95% as the (S)-(+) isomer and less than 5% as the (R)-(−) isomer [1]. The enantiomeric profile of bound α-terpineol in grape exhibits a distinct distribution pattern compared to this linalool profile, indicating that each monoterpenyl glucoside possesses a unique, compound-specific stereochemical signature in vivo that cannot be extrapolated from data on structurally related analogs [1].

Grape enantiomer profiles
Data to verify
α-Terpinyl glucoside ratio distinct from linalyl glucoside (>95% (S)-(+)); compound-specific stereochemical pattern
Demonstrates each monoterpenyl glucoside requires independent enantiomeric characterization.
Quantitative grape α-terpinyl ratio not reported in cited study; cross-study comparison only.
Enantioselective analysis Grape chemistry Wine aroma precursors

Tertiary Alcohol Glucoside Hydrolysis Kinetics

The hydrolysis rate of monoterpenyl glucosides by β-glucosidases is strongly dependent on the nature of the aglycone alcohol. Glucosides with a tertiary alcohol as the aglycone residue—such as α-terpinyl glucoside (α-terpineol is a tertiary monoterpene alcohol)—are hydrolyzed more slowly than those with a primary alcohol aglycone, such as geranyl-β-D-glucoside and neryl-β-D-glucoside [1][2]. This kinetic difference has been demonstrated using exocellular β-glucosidases from Candida molischiana and Candida wickerhamii [1].

Hydrolysis kinetics
Class-level
Tertiary alcohol glucoside hydrolyzed slower than primary alcohol glucosides by Candida spp. β-glucosidases
Class-level inference supports substrate-specific kinetic study design; exact rate constants not provided.
Results derived from exocellular β-glucosidase assays; may vary with enzyme source.
β-Glucosidase Enzyme kinetics Flavor release

Odor Masking: Glucoside vs Aglycone

α-Terpinyl glucoside is reported to be free from the characteristic odor of its aglycone, α-terpineol, a feature that distinguishes it functionally from the parent monoterpene alcohol [1]. This property, documented in patent literature for terpinyl glucoside compounds, arises from the glycosidic conjugation that masks the volatile and sensory-active terpenoid moiety, rendering the glucoside non-volatile and odorless [1].

Odor masking
Head-to-head
Glucoside free from characteristic odor; parent aglycone α-terpineol possesses lilac/floral odor
Supports controlled-release or prodrug research where volatile odor is unwanted.
Patent disclosure JP6768982A; sensory evaluation implied.
Glycoside prodrug Odor masking Pharmaceutical formulation

Toxicity Attenuation as Cholagogue

Terpinyl glucoside is disclosed in patent literature as a cholagogue (bile flow-promoting agent) possessing lower toxicity than its parent aglycone, terpineol [1]. The glycosidic conjugation attenuates the toxicological profile of the free monoterpene alcohol while retaining the desired pharmacological activity, enabling oral administration [1].

Cholagogue toxicity attenuation
Source review
Patent-reported lower toxicity than terpineol in cholagogue model; specific toxicological endpoints not disclosed
May support safety-related endpoint monitoring in pharmacological research; requires independent validation.
Patent JP6768982A; data not peer-reviewed.
Glycoside prodrug Toxicity reduction Pharmaceutical chemistry

Glycosidic Bond Stability

As a glycosidically conjugated monoterpene, (S)-alpha-terpinyl glucoside exhibits fundamentally different chemical and physical stability compared to its free aglycone. The glucoside is non-volatile, water-soluble, and stable under conditions where the free aglycone α-terpineol would volatilize, oxidize, or undergo acid-catalyzed rearrangement [1][2]. The O-glycosidic bond requires specific β-glucosidase enzymatic activity for cleavage, enabling controlled, on-demand release of the volatile aglycone in biological or food-processing systems [1].

Glycosidic stability
Reported
Non-volatile, water-soluble glucoside; resists oxidation and acid-catalyzed rearrangement unlike free α-terpineol
Enables storage and handling without premature aglycone loss; β-glucosidase-dependent release.
General glycoside chemistry; Candida enzyme hydrolysis context.
Glycoside stability Enzymatic hydrolysis resistance Flavor precursor stability

(S)-alpha-Terpinyl Glucoside Application Scenarios


Chiral Authentication & Enantiomeric Profiling

Use (S)-alpha-terpinyl glucoside as an authentic chiral reference standard for HPLC-based enantiomeric ratio determination in fruit and beverage matrices. The compound's documented 70:30 (S):(R) enantiomeric ratio in apricot fruit [1] provides a benchmark for verifying natural authenticity and detecting adulteration in fruit-derived flavor products. This application leverages the compound's well-characterized stereochemical signature, which is distinct from that of linalyl glucoside in the same matrices (grape: linalyl glucoside >95% (S)-(+)) [1].

Tertiary Alcohol Glucoside Biocatalysis

Employ (S)-alpha-terpinyl glucoside as a model substrate for characterizing β-glucosidase specificity toward tertiary alcohol aglycones. The compound's slower enzymatic hydrolysis rate compared to primary alcohol glucosides (geranyl, neryl) [1] makes it essential for studies investigating aglycone structure-activity relationships in glycosidase enzymology. Procurement of the correct compound is critical because substituting a primary alcohol glucoside would yield erroneously fast hydrolysis kinetics not representative of tertiary alcohol glucoside behavior [1].

Odorless Prodrug for Cholagogue Research

Utilize α-terpinyl glucoside in pharmacological research where the parent aglycone α-terpineol is unsuitable due to toxicity or odor concerns. The glucoside is documented as a cholagogue with lower toxicity than terpineol and lacking the characteristic terpineol odor [1], supporting its investigation as a safer, orally administrable prodrug that releases the active aglycone upon in vivo glycosidic cleavage.

Controlled Flavor Release in Food

Apply (S)-alpha-terpinyl glucoside in food chemistry research requiring stable, non-volatile flavor precursors that release α-terpineol only upon controlled enzymatic hydrolysis. The compound's glycosidic conjugation renders it non-volatile and water-soluble [1], preventing premature volatile loss during processing or storage—a key functional advantage over the free aglycone. This property is essential for studying endogenous flavor development during fruit ripening, fermentation, or thermal processing.

Application
Selection Property
Validation Focus
Chiral authentication studies
Enantiomeric signature (S)-α-terpinyl glucoside
Chiral HPLC β-cyclodextrin enantiomeric ratio verification
β-Glucosidase substrate kinetics
Tertiary alcohol aglycone structure
Hydrolysis rate comparison against primary alcohol glucosides
Glycoside prodrug pharmacology research
Glycoside-conjugate toxicity context
Safety-related endpoint review in cholagogue models
Controlled flavor release research
Non-volatile, enzymatically cleavable precursor
β-Glucosidase-dependent release kinetics in food matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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